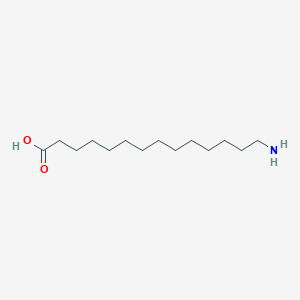

十四烷基-14-氨基酸

描述

14-aminotetradecanoic acid (ATDA) is a fatty acid derivative . It has a molecular weight of 243.39 . It is isolated from the Decalepis hamiltonii roots .

Molecular Structure Analysis

The molecular formula of 14-aminotetradecanoic acid is C14H29NO2 . The InChI code is 1S/C14H29NO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13,15H2,(H,16,17) .Chemical Reactions Analysis

14-aminotetradecanoic acid exhibits antioxidant activity and ameliorates xenobiotics-induced cytotoxicity . It is a potent scavenger of superoxide (O2 •−), hydroxyl (•OH), nitric oxide (•NO), and lipid peroxide (LOO•) physiologically relevant free radicals .科学研究应用

抗氧化和细胞保护特性

十四烷基-14-氨基酸 (ATDA) 已被发现具有有效的抗氧化和细胞保护特性。从 Decalepis hamiltonii 根中提取的 ATDA 有效清除各种生理相关的自由基,如超氧化物、羟基、一氧化氮和脂质过氧化物。它表现出次级抗氧化活性,如还原能力、金属螯合活性和抑制蛋白质羰基化。此外,ATDA 已显示出在原代肝细胞和艾氏腹水瘤细胞中预防氧化应激的潜力,表明其作为具有重要健康意义的新型生物活性分子的价值 (Srivastava 等,2012)。

在土壤氮循环中的作用

对土壤中氨基酸(如赖氨酸和亮氨酸)的研究提供了对土壤生态系统中类似化合物行为的见解。例如,对赖氨酸和亮氨酸在土壤团聚体中矿化的研究揭示了吸附对氨基酸生物降解的影响。这项研究增强了我们对氨基酸在土壤氮循环中作用的理解,这可以扩展到对十四烷基-14-氨基酸等化合物的研究 (Vieublé Gonod 等,2006)。

放射性碳测年和土壤科学

十四烷基-14-氨基酸在放射性碳测年和土壤科学研究中的潜在用途可以从涉及类似化合物的研究中推断出来。例如,热带土壤中使用 14C 标记的氨基环吡咯氯进行放射性碳测年的研究有助于了解除草剂的行为和命运,这可以为使用十四烷基-14-氨基酸的类似研究提供信息 (Francisco 等,2017)。

在分子生物学中的应用

十四烷基-14-氨基酸可能与其他氨基十四烷基酸一样在分子生物学中具有相关性。例如,对 14-3-3 蛋白质的研究(它结合含有磷酸丝氨酸的基序)可以深入了解分子水平上氨基酸的相互作用。这项研究可能有助于了解十四烷基-14-氨基酸在类似蛋白质相互作用中的结合特性和潜在生物学作用 (Tzivion 和 Avruch,2002)。

在农业科学中的潜力

研究氨基酸吸收在有机肥存在下对农作物(如普埃布拉辣椒)的影响,可以为农业科学提供有价值的见解。该研究领域可能会探讨十四烷基-14-氨基酸对作物生长和养分吸收的影响,从而可能提高农业生产力 (Navarrete Jm,2020)。

对环境研究的贡献

十四烷基-14-氨基酸的应用可以扩展到环境研究,类似于用于放射性碳分析的其他氨基酸。例如,一项使用 14C 标记的甘氨酸研究田间条件下土壤真菌的养分转运的研究证明了十四烷基-14-氨基酸在追踪和理解土壤和环境过程中的潜力 (Czimczik 等,2005)。

作用机制

Target of Action

14-Aminotetradecanoic Acid (ATDA) primarily targets free radicals in the body . These include superoxide (O2 •−), hydroxyl (•OH), nitric oxide (•NO), and lipid peroxide (LOO•), which are physiologically relevant free radicals . These free radicals are known to cause oxidative stress, leading to various diseases.

Mode of Action

ATDA interacts with its targets by scavenging these free radicals . It exhibits concentration-dependent secondary antioxidant activities like reducing power, metal-chelating activity, and inhibition of protein carbonylation . This interaction results in a decrease in oxidative stress, thereby preventing potential damage to cells.

Biochemical Pathways

ATDA affects multiple signaling pathways, including survival pathways such as those regulated by NF-kB, Akt, and growth factors; cytoprotective pathways dependent on Nrf2 . By scavenging free radicals, ATDA helps maintain the balance in these pathways, ensuring normal cellular function.

Result of Action

ATDA demonstrates cytoprotective activity in primary hepatocytes and Ehrlich ascites tumor cells against oxidative stress-inducing xenobiotics . The mechanism of cytoprotective action involves maintaining the intracellular glutathione, scavenging of reactive oxygen species, and inhibition of lipid peroxidation . This suggests that ATDA can help protect cells from damage caused by oxidative stress.

属性

IUPAC Name |

14-aminotetradecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTNRXKFJNGFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

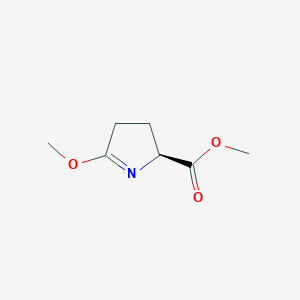

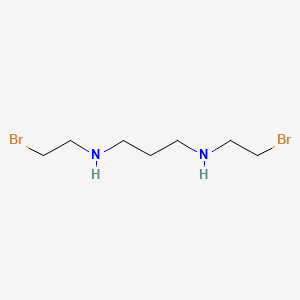

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B3323806.png)

![2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3323816.png)

![4-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3323831.png)

![3-[(2-Phenylethyl)amino]propanoic acid](/img/structure/B3323862.png)

![Hexahydrofuro[2,3-b]furan-2-one](/img/structure/B3323884.png)